molecular formula C6H4I8P2 B14509098 (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) CAS No. 62828-14-2

(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane)

Cat. No.: B14509098
CAS No.: 62828-14-2
M. Wt: 1153.28 g/mol
InChI Key: PTKZSMAXAKISIF-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is a unique organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-diiodobenzene with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.

    Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is used as a precursor for the synthesis of various organophosphorus compounds

Biology and Medicine

The compound’s ability to form stable complexes with various biomolecules makes it a candidate for research in medicinal chemistry

Industry

In the industrial sector, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can be used in the production of flame retardants and as an additive in polymers to enhance their thermal stability.

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are often related to the compound’s ability to undergo redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1,4-Phenylene)bis(diphenylphosphine): Similar in structure but with diphenylphosphine groups instead of tetraiodo-lambda~5~-phosphane.

    (1,4-Phenylene)bis(diphenylphosphine oxide): Contains phosphine oxide groups, offering different reactivity and applications.

    (1,4-Phenylene)bis(diphenylphosphine sulfide): Features phosphine sulfide groups, providing unique properties compared to the iodine-containing compound.

Uniqueness

(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is unique due to the presence of multiple iodine atoms, which impart distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring heavy atom effects or specific interactions with iodine-sensitive targets.

Properties

CAS No.

62828-14-2

Molecular Formula

C6H4I8P2

Molecular Weight

1153.28 g/mol

IUPAC Name

tetraiodo-[4-(tetraiodo-λ5-phosphanyl)phenyl]-λ5-phosphane

InChI

InChI=1S/C6H4I8P2/c7-15(8,9,10)5-1-2-6(4-3-5)16(11,12,13)14/h1-4H

InChI Key

PTKZSMAXAKISIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1P(I)(I)(I)I)P(I)(I)(I)I

Origin of Product

United States

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